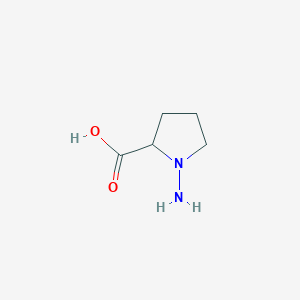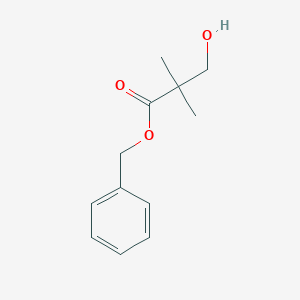
Benzyl 3-hydroxy-2,2-dimethylpropanoate
Overview
Description
Benzyl 3-hydroxy-2,2-dimethylpropanoate is an organic compound with the molecular formula C12H16O3. It is a benzyl ester derivative of 3-hydroxy-2,2-dimethylpropanoic acid. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is predicted to be around 2.31 (iLOGP), 1.79 (XLOGP3), 1.6 (WLOGP), 1.98 (MLOGP), and 2.2 (SILICOS-IT), with a consensus Log Po/w of 1.98 .
Result of Action
The molecular and cellular effects of Benzyl 3-hydroxy-2,2-dimethylpropanoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
It is known that the compound is a light yellow to yellow liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 3-hydroxy-2,2-dimethylpropanoate can be synthesized through the esterification of 3-hydroxy-2,2-dimethylpropanoic acid with benzyl bromide. The reaction typically involves dissolving 3-hydroxy-2,2-dimethylpropanoic acid in N,N-dimethylformamide, followed by the addition of potassium hydrogen carbonate and benzyl bromide. The mixture is then stirred at room temperature to yield the desired ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 3-hydroxy-2,2-dimethylpropionic acid benzyl ester
- Benzyl 2,2-dimethyl-3-hydroxypropionate
- 1-benzyl-3-hydroxy-2,2-dimethylpropanoate
- Phenylmethyl 3-hydroxy-2,2-dimethylpropanoate
- Benzyl 2,2-dimethyl-3-hydroxypropanoic acid
Comparison: Benzyl 3-hydroxy-2,2-dimethylpropanoate is unique due to its specific ester linkage and the presence of both hydroxyl and benzyl groups. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the benzyl group enhances its hydrophobic interactions, making it more suitable for certain applications in organic synthesis and drug development .
Properties
IUPAC Name |
benzyl 3-hydroxy-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,9-13)11(14)15-8-10-6-4-3-5-7-10/h3-7,13H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZZXRKTRWITII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596508 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17701-61-0 | |
| Record name | Benzyl 3-hydroxy-2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B103645.png)


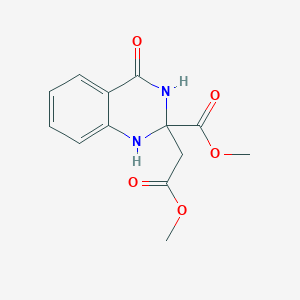


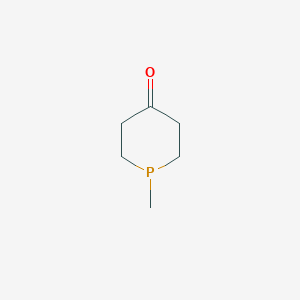

![N-[2-[(2-Aminoethyl)amino]ethyl]oleic amide](/img/structure/B103664.png)
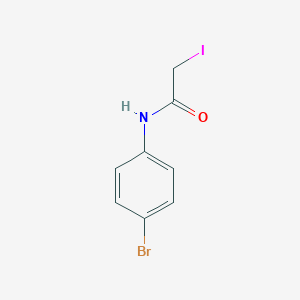

![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
